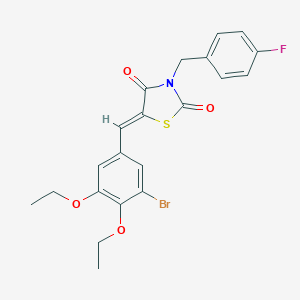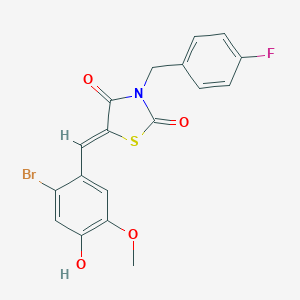![molecular formula C22H17BrFNO4S B302174 5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)
5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinedione derivative with a substituted benzylidene moiety.
Wirkmechanismus
The mechanism of action of 5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in glucose metabolism, which may contribute to its antidiabetic effects.
Biochemical and Physiological Effects
Studies have shown that 5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to lower blood glucose levels in animal models of diabetes. Additionally, it has been investigated for its potential as a fluorescent probe for biological imaging.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments include its potential anticancer, antidiabetic, and anti-inflammatory properties. It may also be useful as a fluorescent probe for biological imaging. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential as a therapeutic agent for cancer and diabetes. Another direction is to further study its mechanism of action and potential toxicity. Additionally, research could focus on developing new derivatives of this compound with improved properties for specific applications. Finally, the use of this compound as a fluorescent probe for biological imaging could be further explored.
Conclusion
In conclusion, 5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative with potential applications in various fields, including cancer, diabetes, and biological imaging. This compound has been shown to have anticancer, antidiabetic, and anti-inflammatory properties, and may be useful as a fluorescent probe for biological imaging. Further research is needed to fully understand its mechanism of action, potential toxicity, and to develop new derivatives with improved properties for specific applications.
Synthesemethoden
The synthesis of 5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-5-ethoxy-4-(2-propynyloxy)benzaldehyde with 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in the presence of a base such as potassium carbonate. The reaction yields the desired product, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been the subject of several scientific studies due to its potential applications in various fields. This compound has been investigated for its anticancer, antidiabetic, and anti-inflammatory properties. It has also been studied for its potential as a fluorescent probe for biological imaging.
Eigenschaften
Produktname |
5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C22H17BrFNO4S |
Molekulargewicht |
490.3 g/mol |
IUPAC-Name |
(5Z)-5-[(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H17BrFNO4S/c1-3-9-29-20-17(23)10-15(11-18(20)28-4-2)12-19-21(26)25(22(27)30-19)13-14-5-7-16(24)8-6-14/h1,5-8,10-12H,4,9,13H2,2H3/b19-12- |
InChI-Schlüssel |
NCPWEDFWNISORM-UNOMPAQXSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC#C |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC#C |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302094.png)
![Methyl 2-chloro-5-{5-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302095.png)
![N'-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302096.png)
![5-[4-(Allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302097.png)


![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)

![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)

![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)